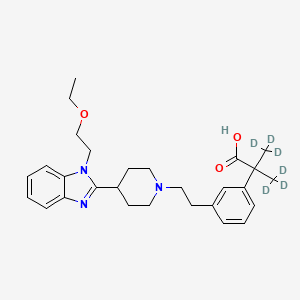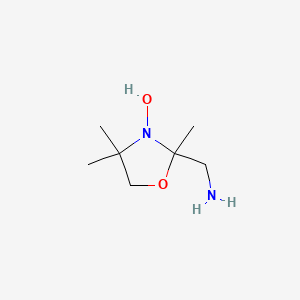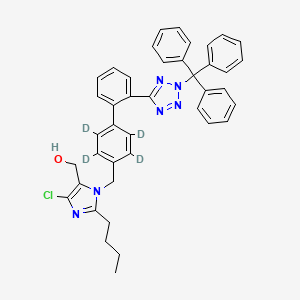
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled metabolite and impurity of Bisoprolol, a beta-blocker used to treat cardiovascular diseases . The molecular formula of this compound is C13H12D7NO4, and it has a molecular weight of 260.34 .
Vorbereitungsmethoden
The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major product formed is the corresponding alcohol derivative.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Bisoprolol metabolites.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of Bisoprolol in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisoprolol.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. As a metabolite of Bisoprolol, it exerts its effects by blocking the beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors in the heart, which are responsible for the regulation of cardiac output .
Vergleich Mit ähnlichen Verbindungen
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 can be compared with other similar compounds, such as:
Bisoprolol: The parent compound, which is a non-deuterated beta-blocker used to treat cardiovascular diseases.
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.
Metoprolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A beta-blocker with a similar therapeutic use but different pharmacokinetic properties.
This compound is unique due to the presence of deuterium atoms, which provide advantages in metabolic studies and analytical applications.
Eigenschaften
CAS-Nummer |
1216407-26-9 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
260.341 |
IUPAC-Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D |
InChI-Schlüssel |
WONQRVASZHJNFS-SCENNGIESA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O |
Synonyme |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7; H 112/02-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


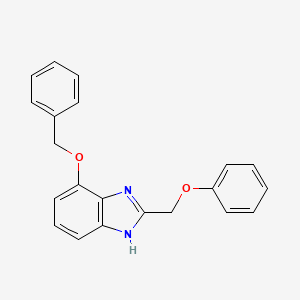
![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
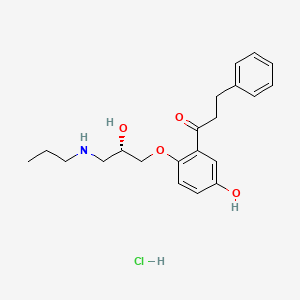
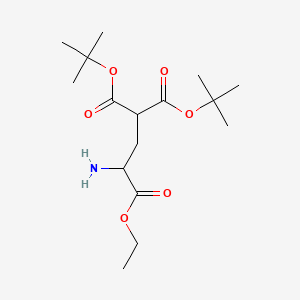
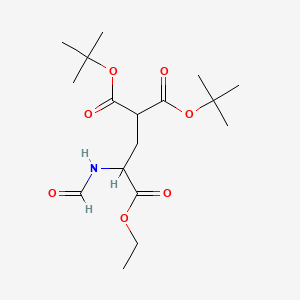
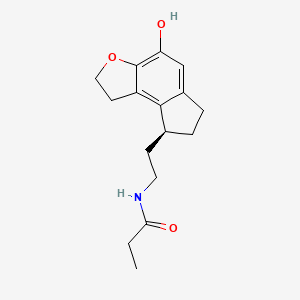
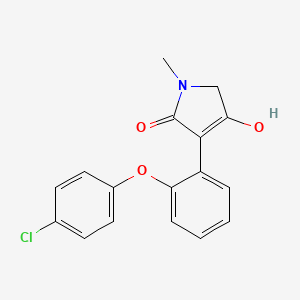
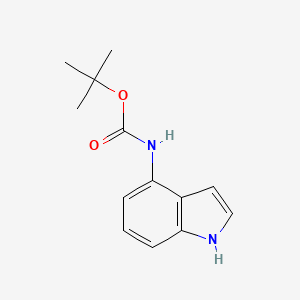
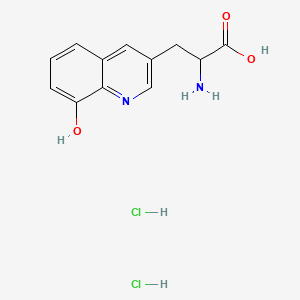
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
